molecular formula C13H16BNO2S2 B7956676 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol

Cat. No.: B7956676
M. Wt: 293.2 g/mol
InChI Key: JMQAIBOVKUPCID-UHFFFAOYSA-N
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Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is a chemical compound with the molecular formula C12H17BO2S. It is known for its unique structure, which includes a benzothiazole ring and a dioxaborolane group. This compound is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol typically involves the reaction of 1,3-benzothiazole-2-thiol with a dioxaborolane derivative. One common method is the palladium-catalyzed coupling reaction, where 1,3-benzothiazole-2-thiol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The benzothiazole ring can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-2-thiol is unique due to its combination of a benzothiazole ring and a dioxaborolane group. This structure provides a versatile platform for various chemical reactions and applications in different fields. Its ability to form stable boron-containing compounds and interact with biological macromolecules makes it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)8-6-5-7-9-10(8)15-11(18)19-9/h5-7H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQAIBOVKUPCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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